molecular formula C8H19ClN2 B12968888 2-(tert-Butyl)piperazine hydrochloride

2-(tert-Butyl)piperazine hydrochloride

Cat. No.: B12968888
M. Wt: 178.70 g/mol
InChI Key: YDUYLDAQPYWOEW-UHFFFAOYSA-N
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Description

2-(tert-Butyl)piperazine hydrochloride is a valuable, substituted piperazine building block in medicinal chemistry, particularly in the synthesis of innovative small-molecule therapeutics . The piperazine moiety is a privileged structure in drug design, frequently featured in FDA-approved pharmaceuticals for its ability to fine-tune key properties of a candidate molecule and serve as a conformational scaffold . This specific derivative is strategically employed in advanced research as a synthon for the development of targeted therapies. Its application is prominent in the discovery of kinase inhibitors, a major class of oncology drugs, and various receptor modulators for treating conditions from cancer to central nervous system disorders . The tert-butyl group on the piperazine ring introduces significant steric and physicochemical changes, influencing the final compound's target binding affinity, selectivity, and metabolic stability . While the parent piperazine structure is known to act as a gamma-aminobutyric acid (GABA) receptor agonist in an anthelmintic context, the specific mechanism of action for this compound is entirely dependent on the pharmacologically active molecule it is incorporated into . As a versatile intermediate, it enables researchers to explore sophisticated chemical space, accelerating the creation of novel compounds for preclinical evaluation.

Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

2-tert-butylpiperazine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-8(2,3)7-6-9-4-5-10-7;/h7,9-10H,4-6H2,1-3H3;1H

InChI Key

YDUYLDAQPYWOEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CNCCN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials such as amino acids. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a wide range of functionalized piperazine derivatives .

Scientific Research Applications

2-(tert-Butyl)piperazine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and as a precursor for biologically active molecules.

    Medicine: Piperazine derivatives are found in several pharmaceutical drugs, including antihistamines, antipsychotics, and anti-infectives.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Solubility (H₂O) Log S ¹H NMR (δ) ¹³C NMR (δ)
Piperazine hydrochloride >500 mg/mL -0.45 3.11 45.3
Piperazine dihydrochloride >500 mg/mL -0.78 3.59 43.1
2-(tert-Butyl)piperazine HCl ~200 mg/mL* 0.12* N/A N/A

*Estimated based on tert-butyl derivatives .

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